

Rise of Celangulin V Derivatives: A New Frontier in Insecticidal Development

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Compound of Interest

Compound Name: Celangulin V

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A comprehensive analysis of **Celangulin V** derivatives showcases their potential as potent next-generation insecticides, with some analogues demonstrating significantly higher efficacy than the parent compound. This guide provides a comparative overview of their insecticidal activity, delves into the experimental validation protocols, and illustrates the underlying molecular mechanisms and structure-activity relationships.

Researchers in the field of pesticide development are increasingly focusing on natural products as a source of novel insecticidal compounds. **Celangulin V**, a sesquiterpene polyol ester isolated from the root bark of *Celastrus angulatus*, has emerged as a promising lead structure for the development of biorational pesticides.^{[1][2]} Its unique mode of action, targeting the V-ATPase H subunit in the midgut of lepidopteran larvae, offers a distinct advantage in overcoming resistance developed against conventional insecticides.^{[3][4][5][6]} This has spurred the synthesis of numerous **Celangulin V** derivatives with the aim of enhancing its insecticidal potency and optimizing its properties.

Comparative Efficacy of Celangulin V Derivatives

Recent studies have explored the synthesis and insecticidal activities of various classes of **Celangulin V** derivatives, including ester, ether, and nitrogenous analogues. The data reveals that specific modifications to the **Celangulin V** scaffold can lead to substantial improvements in insecticidal activity against the third-instar larvae of *Mythimna separata*, a significant agricultural pest.

Derivative Class	Compound	Modification	Insecticidal Activity (Mortality %)	KD50 (µg/g)	Reference
Ester Derivatives	1.1	Acetyl at C-6	75.0	-	[2][7]
1.2	Propionyl at C-6	83.3	-	[2][7]	
Ether Derivatives	b	Ethyl ether at C-6	-	135.9	[8]
c	n-Propyl ether at C-6	-	101.33	[8][9]	
f	Allyl ether at C-6	-	169.0	[8][9]	
g	Propargyl ether at C-6	-	219.2	[8]	
Nitrogenous Derivatives	1-6	-	-	231.2	[1]
Parent Compound	Celangulin V	-	-	301.0	[9]
Structurally Simplified Analogue	6.16	1-tetralone derivative	102-fold greater stomach toxicity than Celangulin V	-	[10]

Note: Insecticidal activity of ester derivatives was tested at a concentration of 10 mg/mL. A lower KD50 value indicates higher insecticidal activity.

The data clearly indicates that certain ester and ether derivatives exhibit superior insecticidal activity compared to the parent **Celangulin V**. [2][7][8] Notably, the propionyl ester derivative (1.2) and the n-propyl ether derivative (c) showed the highest efficacy within their respective

classes.[2][7][8][9] Furthermore, a recent breakthrough in structural simplification has led to the development of a 1-tetralone derivative (6.16) with a remarkable 102-fold increase in stomach toxicity against *M. separata* compared to **Celangulin V**.[\[10\]](#)

Experimental Validation Protocols

The insecticidal efficacy of **Celangulin V** derivatives has been primarily validated through bioassays on the third-instar larvae of *Mythimna separata*. The following provides a generalized experimental protocol based on the cited studies.

1. Insect Rearing:

- *Mythimna separata* larvae are reared on an artificial diet under controlled conditions of temperature, humidity, and photoperiod.
- Only healthy, third-instar larvae of uniform size are selected for the bioassays.

2. Compound Application (Stomach Poisoning Assay):

- The test compounds (**Celangulin V** and its derivatives) are dissolved in an appropriate solvent (e.g., acetone).
- A specific volume of the compound solution is applied to a leaf disc or a piece of artificial diet.
- The solvent is allowed to evaporate completely.
- The treated food source is then provided to the starved larvae.

3. Observation and Data Collection:

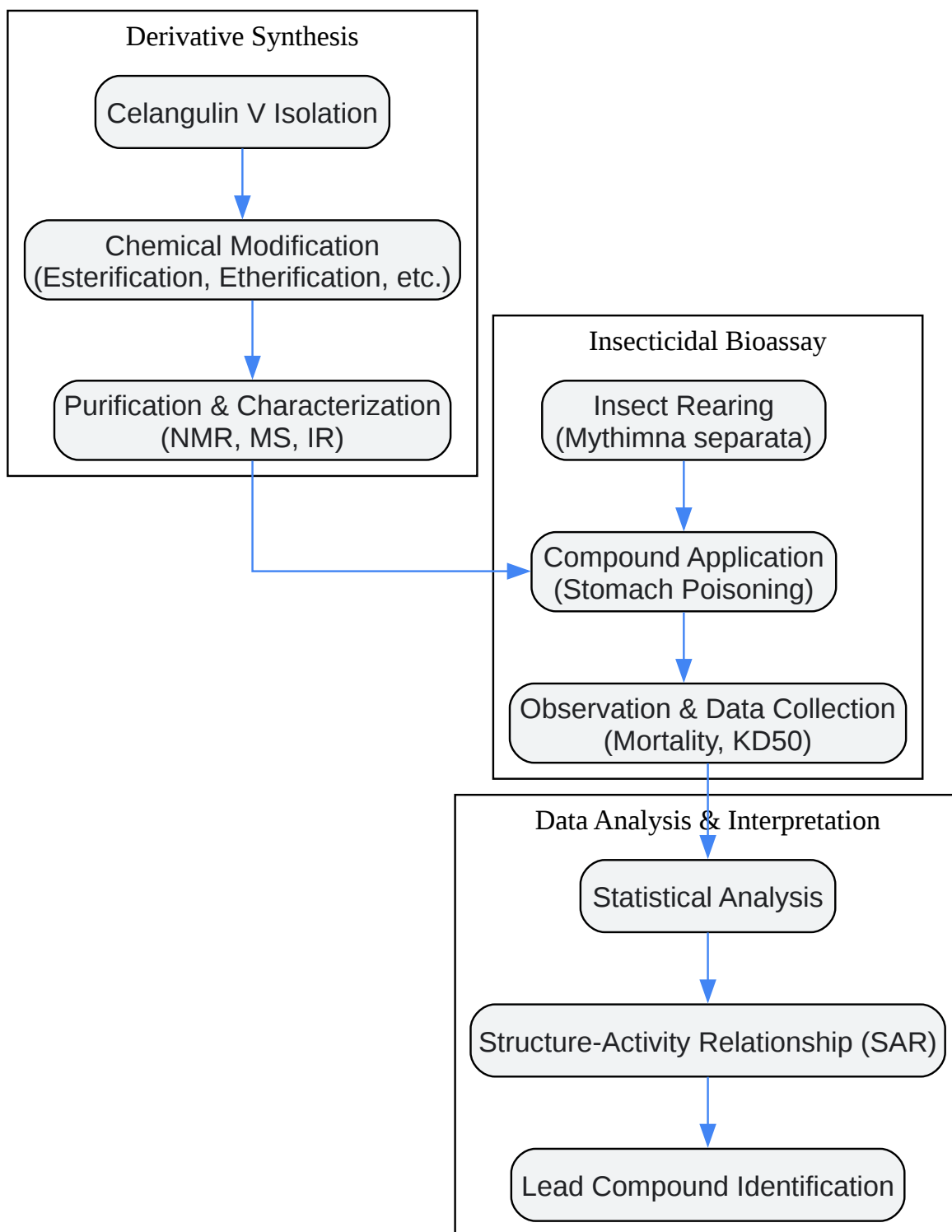
- Larvae are observed at regular intervals (e.g., 24, 48, 72 hours) after treatment.
- Mortality is recorded, and symptoms of toxicity such as excitation, tremors, and body fluid loss are noted.[\[3\]](#)
- The median knockdown dose (KD50) or mortality rate is calculated to quantify the insecticidal activity.

4. Data Analysis:

- The experimental data is subjected to statistical analysis (e.g., probit analysis) to determine the KD50 values and their confidence limits.

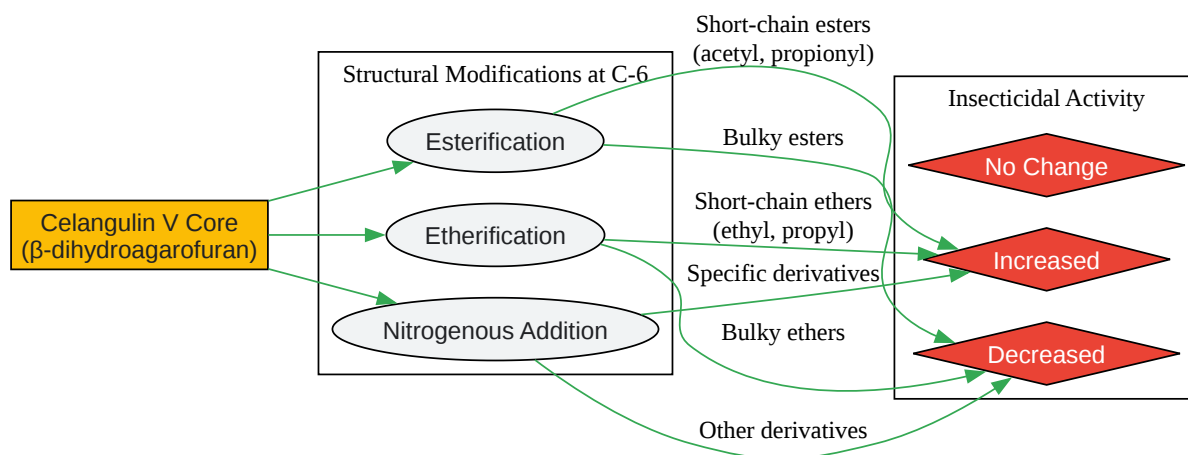
Visualizing the Scientific Process

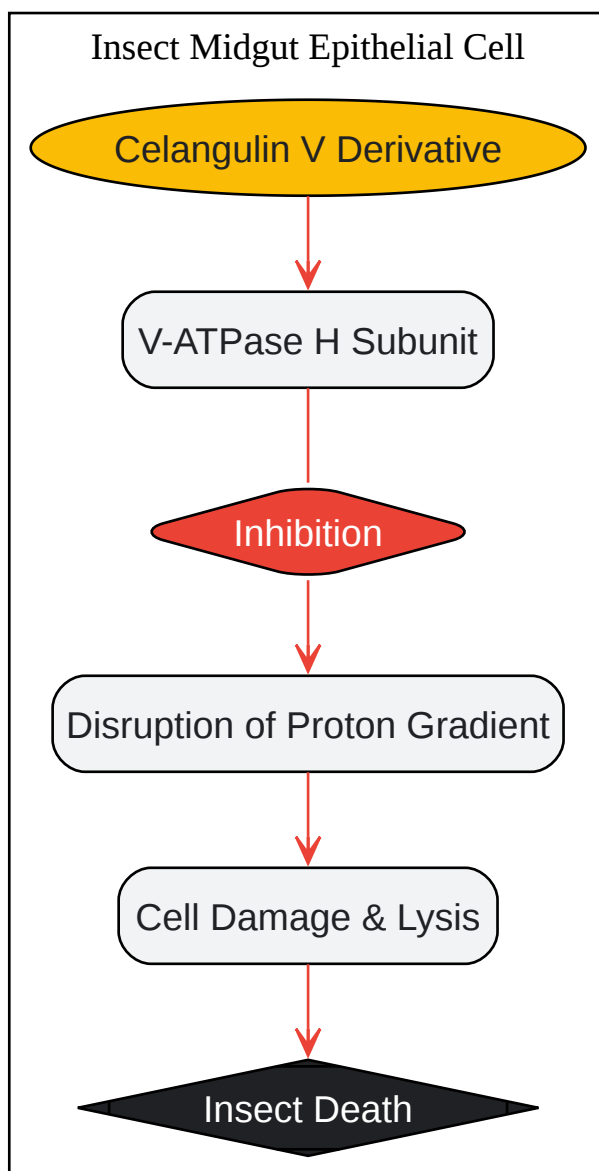
To better understand the research workflow and the underlying biological and chemical principles, the following diagrams are provided.



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Caption: Experimental workflow for validating the insecticidal efficacy of **Celangulin V** derivatives.





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